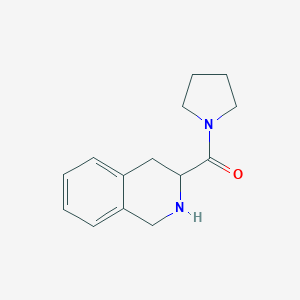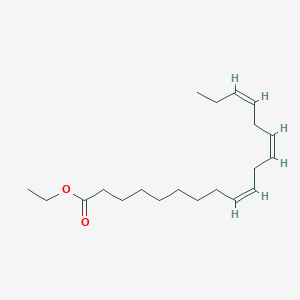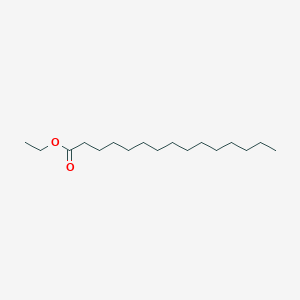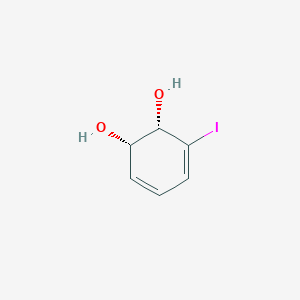![molecular formula C8H12O2 B153965 [(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol CAS No. 129083-14-3](/img/structure/B153965.png)
[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3S)-3-Pent-2-ynyloxiran-2-yl]methanol, commonly known as propargyl alcohol, is a chemical compound that has been widely used in various scientific research applications. It is an organic compound that contains an epoxide group and an alkyne group, making it a versatile compound for organic synthesis.
Wirkmechanismus
Propargyl alcohol acts as a substrate for various enzymes, including alcohol dehydrogenase and aldehyde dehydrogenase. It undergoes oxidation by these enzymes, leading to the formation of various metabolites, such as propargyl aldehyde, propargyl acetic acid, and propargyl alcohol-derived carboxylic acids. These metabolites have been shown to have various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Biochemical and Physiological Effects:
Propargyl alcohol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including monoamine oxidase and nitric oxide synthase. It has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
Propargyl alcohol has several advantages for lab experiments, including its versatility as a reactant in organic synthesis, its ability to act as a substrate for various enzymes, and its potential as a precursor for the synthesis of various drugs. However, propargyl alcohol also has some limitations, including its toxicity and its potential to form explosive peroxides upon storage.
Zukünftige Richtungen
There are several future directions for the use of propargyl alcohol in scientific research. One potential direction is the development of propargyl alcohol-derived drugs for the treatment of various diseases, such as cancer and neurodegenerative disorders. Another potential direction is the study of the mechanism of action of propargyl alcohol and its metabolites, which may lead to the discovery of new biochemical pathways and therapeutic targets. Finally, the development of new synthesis methods for propargyl alcohol and its derivatives may lead to the discovery of new compounds with novel biological activities.
Synthesemethoden
Propargyl alcohol can be synthesized through various methods, including the reaction between acetylene and formaldehyde, the reaction between propargyl chloride and sodium hydroxide, and the reaction between propargyl bromide and sodium hydroxide. The most commonly used method is the reaction between acetylene and formaldehyde, which yields propargyl alcohol as the main product.
Wissenschaftliche Forschungsanwendungen
Propargyl alcohol has been widely used in scientific research applications, including organic synthesis, biochemical research, and medicinal chemistry. It has been used as a reactant in the synthesis of various organic compounds, such as epoxides, alcohols, and carboxylic acids. In biochemical research, propargyl alcohol has been used to study the mechanism of action of various enzymes, including alcohol dehydrogenase and aldehyde dehydrogenase. It has also been used in medicinal chemistry as a precursor for the synthesis of various drugs, such as propargylamines and propargyl ethers.
Eigenschaften
CAS-Nummer |
129083-14-3 |
|---|---|
Molekularformel |
C8H12O2 |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
[(2S,3S)-3-pent-2-ynyloxiran-2-yl]methanol |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-5-7-8(6-9)10-7/h7-9H,2,5-6H2,1H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
SUNZKKMEXATGNV-YUMQZZPRSA-N |
Isomerische SMILES |
CCC#CC[C@H]1[C@@H](O1)CO |
SMILES |
CCC#CCC1C(O1)CO |
Kanonische SMILES |
CCC#CCC1C(O1)CO |
Synonyme |
Oxiranemethanol, 3-(2-pentynyl)-, (2S-trans)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)



![7',19'-Bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B153904.png)




